REACTION_CXSMILES
|
C[O-].[Na+].[CH:4]1([CH:7]=[O:8])[CH2:6][CH2:5]1.Cl[CH2:10][C:11]([O:13][CH3:14])=[O:12].C(O)(=O)C>CO.O>[CH:4]1([CH:7]2[O:8][CH:10]2[C:11]([O:13][CH3:14])=[O:12])[CH2:6][CH2:5]1 |f:0.1|
|
Name
|
sodium methoxide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
21 g
|
Type
|
reactant
|
Smiles
|
C1(CC1)C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
48.9 g
|
Type
|
reactant
|
Smiles
|
ClCC(=O)OC
|
Name
|
|
Quantity
|
12 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
sodium methoxide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
140 g
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-10 °C
|
Type
|
CUSTOM
|
Details
|
was then stirred at room temperature for 5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 300-ml three-necked flask equipped with a thermometer and a stirrer
|
Type
|
ADDITION
|
Details
|
After completion of the addition
|
Type
|
TEMPERATURE
|
Details
|
to be warmed up to room temperature
|
Type
|
CUSTOM
|
Details
|
The reaction mixture thus obtained
|
Type
|
EXTRACTION
|
Details
|
was extracted three times each with 50 ml of ethyl acetate
|
Type
|
WASH
|
Details
|
the extracts were washed with 50 ml of saturated salt water
|
Type
|
WASH
|
Details
|
The mixture thus washed
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
was dried over anhydrous sodium sulfate and condensed
|
Type
|
DISTILLATION
|
Details
|
The residue was distilled under reduced pressure
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)C1C(C(=O)OC)O1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.21 mol | |
AMOUNT: MASS | 29.8 g | |
YIELD: PERCENTYIELD | 70% | |
YIELD: CALCULATEDPERCENTYIELD | 70% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C[O-].[Na+].[CH:4]1([CH:7]=[O:8])[CH2:6][CH2:5]1.Cl[CH2:10][C:11]([O:13][CH3:14])=[O:12].C(O)(=O)C>CO.O>[CH:4]1([CH:7]2[O:8][CH:10]2[C:11]([O:13][CH3:14])=[O:12])[CH2:6][CH2:5]1 |f:0.1|
|
Name
|
sodium methoxide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
21 g
|
Type
|
reactant
|
Smiles
|
C1(CC1)C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
48.9 g
|
Type
|
reactant
|
Smiles
|
ClCC(=O)OC
|
Name
|
|
Quantity
|
12 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
sodium methoxide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
140 g
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-10 °C
|
Type
|
CUSTOM
|
Details
|
was then stirred at room temperature for 5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 300-ml three-necked flask equipped with a thermometer and a stirrer
|
Type
|
ADDITION
|
Details
|
After completion of the addition
|
Type
|
TEMPERATURE
|
Details
|
to be warmed up to room temperature
|
Type
|
CUSTOM
|
Details
|
The reaction mixture thus obtained
|
Type
|
EXTRACTION
|
Details
|
was extracted three times each with 50 ml of ethyl acetate
|
Type
|
WASH
|
Details
|
the extracts were washed with 50 ml of saturated salt water
|
Type
|
WASH
|
Details
|
The mixture thus washed
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
was dried over anhydrous sodium sulfate and condensed
|
Type
|
DISTILLATION
|
Details
|
The residue was distilled under reduced pressure
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)C1C(C(=O)OC)O1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.21 mol | |
AMOUNT: MASS | 29.8 g | |
YIELD: PERCENTYIELD | 70% | |
YIELD: CALCULATEDPERCENTYIELD | 70% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |